molecular formula C10H9ClN2O B13288431 (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol

(3-Chlorophenyl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13288431
M. Wt: 208.64 g/mol
InChI Key: XUYCIQXXPRALLS-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(1H-pyrazol-4-yl)methanol: is an organic compound with the molecular formula C₁₀H₉ClN₂O It features a chlorophenyl group attached to a pyrazolylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 4-hydroxypyrazole under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxyl group of the pyrazole attacks the carbonyl carbon of the aldehyde, followed by proton transfer and subsequent formation of the methanol derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of (3-chlorophenyl)(1H-pyrazol-4-yl)ketone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted this compound compounds.

Scientific Research Applications

Chemistry: (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: The compound can be utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the modification of physical and chemical properties, which can be tailored for specific industrial applications.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

  • (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
  • (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol
  • (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Uniqueness: (3-Chlorophenyl)(1H-pyrazol-4-yl)methanol is unique due to the specific positioning of the chlorophenyl and pyrazolylmethanol groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in distinct physical, chemical, and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

(3-chlorophenyl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-2-7(4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13)

InChI Key

XUYCIQXXPRALLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CNN=C2)O

Origin of Product

United States

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